N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide
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Overview
Description
N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide, also known as CTB, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide is not fully understood, but research suggests that it may act on multiple pathways involved in cancer and neurodegenerative diseases. N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, as well as reduce the production of inflammatory cytokines in the brain.
Biochemical and Physiological Effects
N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation in the brain, and the protection of neurons from oxidative stress. Additionally, N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide for lab experiments is its low toxicity and good bioavailability, which allows for high doses to be administered without causing harm to the test subjects. However, one limitation of N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide. One direction is to further investigate its mechanism of action, particularly in cancer and neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, research could focus on developing more efficient synthesis methods for N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide, as well as exploring its potential as a drug delivery vehicle.
Synthesis Methods
The synthesis of N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide involves the reaction of 2-cyclohexylbenzimidazole with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide in high purity.
Scientific Research Applications
N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's. Research has shown that N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
properties
IUPAC Name |
N-(2-cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-15(20)17-12-8-9-13-14(10-12)19-16(18-13)11-6-4-3-5-7-11/h2,11-12H,1,3-10H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGXYYFRCDRKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC2=C(C1)NC(=N2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide |
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